Cyclohexylhydrazine
CAS No.: 6498-34-6
Cat. No.: VC3770835
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6498-34-6 |
---|---|
Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
IUPAC Name | cyclohexylhydrazine |
Standard InChI | InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2 |
Standard InChI Key | LHQRDAIAWDPZGH-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NN |
Canonical SMILES | C1CCC(CC1)NN |
Introduction
Chemical Properties and Structure
Molecular Structure
Cyclohexylhydrazine has the molecular formula C₆H₁₄N₂, consisting of a cyclohexyl group (C₆H₁₁-) attached to a hydrazine moiety (-NH-NH₂). The cyclohexyl portion provides a stable, non-aromatic ring structure, while the hydrazine group offers reactive nitrogen centers that can participate in various chemical transformations. The structural characteristics of this compound allow it to function as both a nucleophile and a reducing agent in various chemical reactions .
Physical Properties
Cyclohexylhydrazine exists as a crystalline substance with well-defined physical properties. The following table summarizes the key physical characteristics of this compound:
Property | Value |
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CAS Number | 6498-34-6 |
Molecular Formula | C₆H₁₄N₂ |
Molecular Weight | 114.189 g/mol |
Density | 0.9±0.1 g/cm³ |
Boiling Point | 210.9±7.0 °C at 760 mmHg |
Melting Point | 46-50 °C |
Flash Point | 91.7±21.8 °C |
Exact Mass | 114.115700 |
PSA (Polar Surface Area) | 38.05000 |
LogP | 1.01 |
Vapor Pressure | 0.2±0.4 mmHg at 25 °C |
Index of Refraction | 1.490 |
The compound demonstrates moderate water solubility and is generally stable under normal storage conditions. Its relatively high boiling point reflects the presence of intermolecular hydrogen bonding, which is characteristic of hydrazine derivatives .
Chemical Characteristics
Cyclohexylhydrazine exhibits chemical behavior consistent with other substituted hydrazines. The compound possesses a reactive hydrazine group that can participate in numerous chemical transformations, including:
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Condensation reactions with carbonyl compounds
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Reduction reactions
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Metal coordination
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Nucleophilic substitutions
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Coupling reactions
The presence of the cyclohexyl group modifies the reactivity of the hydrazine moiety compared to unsubstituted hydrazine, generally reducing its nucleophilicity while increasing its lipophilicity. This balance of reactivity and physical properties contributes to its utility in various applications .
Synthesis and Preparation
Historical Development
The development of methods for synthesizing substituted hydrazines like cyclohexylhydrazine has a significant history in organic chemistry. Early approaches were often limited by expensive or inefficient processes, which restricted the widespread use and evaluation of these compounds. The discovery of more direct and economical synthesis routes represented an important advancement in making these materials more accessible for research and applications .
Modern Synthesis Methods
A key modern method for preparing cyclohexylhydrazine involves the reaction of chloramine with cyclohexylamine under controlled conditions. This approach, documented in historical patents, offers a direct route to the target compound:
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Chloramine (NH₂Cl) is prepared by introducing gaseous chlorine into anhydrous ammonia
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The resulting chloramine-ammonia mixture is passed through glass wool to filter out ammonium chloride
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The filtered gas mixture is immediately bubbled into liquid cyclohexylamine
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The reaction occurs at controlled temperatures (typically 21-27 °C)
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Cyclohexylamine hydrochloride precipitates as a crystalline solid and is removed by filtration
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Cyclohexylhydrazine is recovered from the filtrate by careful distillation
This synthesis is conducted under substantially anhydrous conditions. The reaction mechanism involves the replaceable hydrogen on the nitrogen of cyclohexylamine combining with the chlorine atom of the chloramine molecule, resulting in direct union between the two nitrogen atoms to yield cyclohexylhydrazine .
The reaction can be represented as:
C₆H₁₁NH₂ + NH₂Cl → C₆H₁₁NH-NH₂ + HCl
During this process, the hydrogen attached to the nitrogen in cyclohexylamine is replaced by the -NH₂ group from chloramine, with HCl formed as a byproduct. The cyclohexylamine hydrochloride salt precipitates during the reaction, facilitating purification of the desired cyclohexylhydrazine product .
Applications and Uses
Cyclohexylhydrazine and its derivatives, particularly the hydrochloride salt, find applications across several scientific and industrial domains.
Pharmaceutical Applications
In pharmaceutical research and development, cyclohexylhydrazine serves as an important precursor in the synthesis of various medicinal compounds. The compound is particularly valuable in the development of anti-cancer agents, where its reactive nitrogen centers can be incorporated into complex molecular structures with therapeutic properties. The ability of hydrazine derivatives to form hydrazones and related structures makes them useful building blocks in pharmaceutical chemistry .
Agricultural Applications
In agricultural chemistry, cyclohexylhydrazine and its derivatives are utilized in the formulation of agrochemicals. These compounds help enhance crop protection products by improving their efficacy. The specific structural features of cyclohexylhydrazine allow for the development of targeted agricultural chemicals with desirable properties such as increased stability, specificity, or bioavailability .
Analytical Chemistry Applications
Researchers employ cyclohexylhydrazine and related compounds in analytical methods to detect and quantify carbonyl compounds, which are important in food and environmental analysis. The ability of hydrazines to form well-defined derivatives with aldehydes and ketones makes them valuable reagents for analytical procedures involving these compound classes .
Polymer Science Applications
In polymer science, cyclohexylhydrazine can function as a curing agent in the production of certain polymers. This application contributes to improved material properties and durability in the resulting polymeric materials. The bifunctional nature of cyclohexylhydrazine allows it to participate in cross-linking reactions that enhance the structural integrity of polymer networks .
Laboratory Reagent Applications
As a laboratory reagent, cyclohexylhydrazine is commonly used in various chemical reactions, facilitating the study of hydrazine derivatives and their applications in organic synthesis. It serves as a building block for more complex structures and as a functional group for further chemical modifications .
Derivatives of Cyclohexylhydrazine
Cyclohexylhydrazine Hydrochloride
One of the most significant derivatives of cyclohexylhydrazine is its hydrochloride salt (C₆H₁₄N₂·HCl), which has distinct properties and applications. This salt form offers improved stability and handling characteristics compared to the free base.
The physical and chemical properties of cyclohexylhydrazine hydrochloride include:
Property | Value |
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CAS Number | 24214-73-1 |
Molecular Formula | C₆H₁₅ClN₂ |
Molecular Weight | 150.65 g/mol |
Melting Point | 110-114 °C |
Physical Form | Crystalline Powder |
Color | White |
Water Solubility | Almost transparent in solution |
Recommended Storage | Under inert gas (nitrogen or argon) at 2-8 °C |
The hydrochloride salt is particularly useful in applications requiring improved stability or water solubility. It retains the reactive hydrazine functionality while offering better handling characteristics in laboratory and industrial settings .
Other Important Derivatives
Beyond the hydrochloride salt, cyclohexylhydrazine can form various other derivatives, including:
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Hydrazones: Formed through condensation with aldehydes and ketones
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Semicarbazides: Through reaction with isocyanates
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Thiosemicarbazides: Through reaction with isothiocyanates
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Metal complexes: Through coordination with various metal ions
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Acylated derivatives: Through reaction with acyl chlorides or anhydrides
These derivatives expand the utility of cyclohexylhydrazine in diverse applications and research areas, each offering unique properties and functions .
Future Research Directions
The poly-functional nature of cyclohexylhydrazine suggests numerous avenues for future research and applications. Potential research directions include:
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Development of novel pharmaceutical compounds utilizing the hydrazine functional group
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Creation of advanced polymer materials with enhanced properties
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Exploration of catalytic applications
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Investigation of new synthetic methodologies using cyclohexylhydrazine as a building block
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Study of coordination chemistry with various metal centers
Given its versatile chemical nature, cyclohexylhydrazine continues to be a compound of interest for researchers developing new materials, methods, and applications across multiple scientific disciplines .
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